molecular formula C11H13N3O2 B2898432 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1529339-85-2

3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B2898432
CAS No.: 1529339-85-2
M. Wt: 219.244
InChI Key: KEOWNUASZPVHJI-UHFFFAOYSA-N
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Description

3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a chemical compound belonging to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a solvent such as dichloromethane or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The triazole ring can be reduced under specific conditions to yield different structural isomers.

  • Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid, under acidic or neutral conditions.

  • Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other oxidized derivatives.

  • Reduction: Reduced triazole derivatives.

  • Substitution: Substituted triazolopyridines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In the medical field, derivatives of this compound have been investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antiviral, and anticancer effects, making them promising candidates for therapeutic applications.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

  • 1H-1,2,3-Triazolo[4,5-b]pyridine

  • 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine

Uniqueness: 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid stands out due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties

Properties

IUPAC Name

3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)10-13-12-8-6-7(9(15)16)4-5-14(8)10/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOWNUASZPVHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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